(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide
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Overview
Description
(Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorophenyl sulfanyl group and a hydroxypyridine carboximidamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorophenyl thiocyanate with pyridine-3-carboximidamide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide is investigated for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used in the production of polysulfone plastics and has similar structural features.
[(4-Chlorophenyl)sulfanyl]formonitrile: A versatile research chemical used in medicinal chemistry.
Uniqueness
(Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide stands out due to its unique combination of a pyridine ring and a chlorophenyl sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a carboximidamide moiety, along with a chlorophenyl sulfanyl group. Its molecular formula is C11H10ClN3OS, and it has a molecular weight of approximately 253.73 g/mol.
Research indicates that this compound may exhibit biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that are critical for pathogen survival.
- Antimicrobial Properties : The compound displays activity against various bacterial and fungal strains, potentially through disruption of cell wall synthesis or function.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties:
- Bacterial Strains : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL.
- Fungal Strains : It was particularly effective against Candida albicans, with an IC50 value of 0.003 µg/mL in vitro, suggesting potent antifungal activity.
Microorganism | MIC (µg/mL) | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | 1.0 | - |
Escherichia coli | 1.5 | - |
Candida albicans | - | 0.003 |
Cytotoxicity
Cytotoxicity assays conducted on various human cell lines indicated that the compound has a selective toxicity profile:
- Selectivity Index : The selectivity index for normal human cells was significantly higher than for cancerous cells, suggesting potential for therapeutic use with reduced side effects.
In Vivo Studies
In vivo studies involving murine models have assessed the efficacy of this compound in treating infections:
- Candidiasis Model : Mice infected with C. albicans showed a survival rate of 100% after treatment with the compound at a dose of 50 mg/kg over seven days.
- Bacterial Infection Model : In a model of bacterial sepsis, administration resulted in significant reduction in bacterial load compared to untreated controls.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQZPHPAOPOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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